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For Researchers, Scientists, and Drug Development Professionals

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease

with a critical unmet need for effective therapies. The landscape of ALS treatment is evolving,

with several approved drugs and a pipeline of investigational therapies. This guide provides a

head-to-head comparison of Pridopidine, an investigational Sigma-1 Receptor (S1R) agonist,

with other key ALS treatments. The information is intended for researchers, scientists, and drug

development professionals to facilitate an objective evaluation of the current and emerging

therapeutic options.

Mechanism of Action: A Divergent Approach to a
Complex Disease
The approved and emerging treatments for ALS target a variety of pathological mechanisms

implicated in the disease. Pridopidine's unique mechanism of action, centered on the activation

of the S1R, sets it apart from other therapies.

Pridopidine is a potent and selective S1R agonist.[1][2][3] The S1R is a chaperone protein

located at the endoplasmic reticulum-mitochondria interface and is involved in regulating

crucial cellular processes for neuronal health and survival.[4][5] Activation of S1R by

pridopidine is believed to enhance neuroprotective pathways, including the upregulation of

brain-derived neurotrophic factor (BDNF), reduction of cellular stress, and improvement of

mitochondrial function.
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In contrast, other ALS treatments have distinct mechanisms:

Riluzole, the first approved drug for ALS, is thought to act by inhibiting glutamate

excitotoxicity through the blockade of voltage-gated sodium channels and inhibiting

glutamate release.

Edaravone (Radicava) is a free radical scavenger that is believed to reduce oxidative stress,

a key contributor to motor neuron damage in ALS.

Tofersen (Qalsody) is an antisense oligonucleotide specifically designed for patients with

SOD1-mutated ALS. It works by binding to and promoting the degradation of SOD1 mRNA,

thereby reducing the production of the toxic SOD1 protein.

AMX0035 (Relyvrio), which was voluntarily withdrawn from the market, was a combination of

sodium phenylbutyrate and taurursodiol designed to target endoplasmic reticulum stress and

mitochondrial dysfunction.

Masitinib is a tyrosine kinase inhibitor that targets mast cells and microglia, aiming to reduce

neuroinflammation in the central nervous system.

Signaling Pathway of Pridopidine
The following diagram illustrates the proposed signaling pathway of Pridopidine through the

activation of the Sigma-1 Receptor (S1R).
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Pridopidine Sigma-1 Receptor (S1R)
Activates

Enhanced Neuroprotective Pathways

Increased BDNF Secretion

Reduced Cellular Stress

Improved Mitochondrial Function
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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